molecular formula C13H14Cl2O3 B8295033 Ethyl 2-[(3,4-dichlorophenyl)methyl]-3-oxobutanoate

Ethyl 2-[(3,4-dichlorophenyl)methyl]-3-oxobutanoate

Cat. No. B8295033
M. Wt: 289.15 g/mol
InChI Key: BVUINQONSVTZGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(3,4-dichlorophenyl)methyl]-3-oxobutanoate is a useful research compound. Its molecular formula is C13H14Cl2O3 and its molecular weight is 289.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-[(3,4-dichlorophenyl)methyl]-3-oxobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-[(3,4-dichlorophenyl)methyl]-3-oxobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 2-[(3,4-dichlorophenyl)methyl]-3-oxobutanoate

Molecular Formula

C13H14Cl2O3

Molecular Weight

289.15 g/mol

IUPAC Name

ethyl 2-[(3,4-dichlorophenyl)methyl]-3-oxobutanoate

InChI

InChI=1S/C13H14Cl2O3/c1-3-18-13(17)10(8(2)16)6-9-4-5-11(14)12(15)7-9/h4-5,7,10H,3,6H2,1-2H3

InChI Key

BVUINQONSVTZGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C=C1)Cl)Cl)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl acetoacetate (1.0 g) in tetrahydrofuran (20 mL) was added sodium hydride (about 60% oil suspension) (0.37 g) in several portions under ice-cooling under a nitrogen atmosphere. After stirring at room temperature for 1 hr, 3,4-dichlorobenzylbromide (1.4 mL) was added to the reaction mixture. After stirring at room temperature for 2 hr, the reaction mixture was poured into a mixture of ethyl acetate and water. The organic phase was washed successively with water and brine, and dried over magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by column chromatography on silica gel by eluting with toluene. An eluted fraction containing the desired product was recovered and evaporated under reduced pressure to give ethyl 2-acetyl-3-(3,4-dichlorophenyl)propanoate (35) (1.6 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.